2,4,6-trimethyl-N-(4-phenylbutan-2-yl)benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound with a complex structure that includes a sulfonamide group attached to a benzene ring substituted with three methyl groups and a phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(4-phenylbutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4,6-trimethyl-N-(4-phenylbutan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and alkyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-N-phenylaniline: Similar structure but lacks the sulfonamide group.
2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide: Similar sulfonamide structure with a different alkyl group.
2,4,6-Trimethyl-N-(4-trifluoromethylbenzyl)benzenesulfonamide: Contains a trifluoromethyl group instead of a phenylbutyl group.
Uniqueness
2,4,6-trimethyl-N-(4-phenylbutan-2-yl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the phenylbutyl group, in particular, can influence its hydrophobicity and binding affinity to molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H25NO2S |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(4-phenylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-14-12-15(2)19(16(3)13-14)23(21,22)20-17(4)10-11-18-8-6-5-7-9-18/h5-9,12-13,17,20H,10-11H2,1-4H3 |
InChI Key |
XAVRWCLQCAJIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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